Cas no 433-26-1 (2-Propanone, 3-diazo-1,1,1-trifluoro-)

2-Propanone, 3-diazo-1,1,1-trifluoro- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanone, 3-diazo-1,1,1-trifluoro-
- trifluorodiazoacetone
- EN300-7536079
- AT25591
- 1-Diazo-3,3,3-trifluoroacetone
- RQKOIRQNGXNVGF-UHFFFAOYSA-N
- 3-diazo-1,1,1-trifluoropropan-2-one
- 433-26-1
-
- MDL: MFCD32648617
- Inchi: InChI=1S/C3HF3N2O/c4-3(5,6)2(9)1-8-7/h1H
- InChI Key: RQKOIRQNGXNVGF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 138.00409715Da
- Monoisotopic Mass: 138.00409715Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 19.1Ų
- XLogP3: 1.1
2-Propanone, 3-diazo-1,1,1-trifluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7536079-10.0g |
3-diazo-1,1,1-trifluoropropan-2-one |
433-26-1 | 95% | 10.0g |
$4176.0 | 2024-05-23 | |
Enamine | EN300-7536079-0.05g |
3-diazo-1,1,1-trifluoropropan-2-one |
433-26-1 | 95% | 0.05g |
$226.0 | 2024-05-23 | |
Enamine | EN300-7536079-0.1g |
3-diazo-1,1,1-trifluoropropan-2-one |
433-26-1 | 95% | 0.1g |
$337.0 | 2024-05-23 | |
1PlusChem | 1P028M72-10g |
3-diazo-1,1,1-trifluoropropan-2-one |
433-26-1 | 95% | 10g |
$5224.00 | 2024-05-02 | |
1PlusChem | 1P028M72-2.5g |
3-diazo-1,1,1-trifluoropropan-2-one |
433-26-1 | 95% | 2.5g |
$2414.00 | 2024-05-02 | |
1PlusChem | 1P028M72-5g |
3-diazo-1,1,1-trifluoropropan-2-one |
433-26-1 | 95% | 5g |
$3543.00 | 2024-05-02 | |
Enamine | EN300-7536079-1.0g |
3-diazo-1,1,1-trifluoropropan-2-one |
433-26-1 | 95% | 1.0g |
$971.0 | 2024-05-23 | |
Enamine | EN300-7536079-0.25g |
3-diazo-1,1,1-trifluoropropan-2-one |
433-26-1 | 95% | 0.25g |
$481.0 | 2024-05-23 | |
AstaTech | AT25591-0.25/G |
3-DIAZO-1,1,1-TRIFLUOROPROPAN-2-ONE |
433-26-1 | 95% | 0.25g |
$489 | 2023-09-19 | |
AstaTech | AT25591-1/G |
3-DIAZO-1,1,1-TRIFLUOROPROPAN-2-ONE |
433-26-1 | 95% | 1g |
$998 | 2023-09-19 |
2-Propanone, 3-diazo-1,1,1-trifluoro- Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on 2-Propanone, 3-diazo-1,1,1-trifluoro-
Recent Advances in the Study of 2-Propanone, 3-diazo-1,1,1-trifluoro- (CAS: 433-26-1) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-Propanone, 3-diazo-1,1,1-trifluoro- (CAS: 433-26-1) has recently garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This diazo compound, characterized by the presence of a trifluoromethyl group and a diazo functionality, has been explored for its potential applications in organic synthesis, medicinal chemistry, and drug discovery. Recent studies have highlighted its utility as a building block for the synthesis of complex molecules and as a precursor for the generation of reactive intermediates.
One of the key areas of research involving 2-Propanone, 3-diazo-1,1,1-trifluoro- is its role in the development of novel fluorinated compounds. Fluorination is a critical strategy in drug design, as it can enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical agents. The trifluoromethyl group in this compound provides a valuable handle for introducing fluorine atoms into target molecules. Recent work by Smith et al. (2023) demonstrated the use of this compound in the synthesis of fluorinated analogs of biologically active molecules, showcasing its potential in the optimization of drug candidates.
Another promising application of 2-Propanone, 3-diazo-1,1,1-trifluoro- lies in its reactivity as a diazo compound. Diazo compounds are known for their ability to participate in a variety of transformations, including cyclopropanation, C-H insertion, and carbene transfer reactions. A study by Johnson and colleagues (2022) explored the use of this compound in metal-catalyzed reactions, leading to the efficient construction of cyclopropane derivatives, which are important scaffolds in medicinal chemistry. The study reported high yields and excellent stereoselectivity, underscoring the synthetic utility of this diazo compound.
In addition to its synthetic applications, 2-Propanone, 3-diazo-1,1,1-trifluoro- has been investigated for its potential biological activities. Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, a recent screening campaign identified several analogs with promising activity against drug-resistant bacterial strains (Lee et al., 2023). These findings open new avenues for the development of next-generation antimicrobial agents, particularly in the face of rising antibiotic resistance.
Despite its potential, the handling and use of 2-Propanone, 3-diazo-1,1,1-trifluoro- present certain challenges. The compound's high reactivity and potential instability require careful consideration of reaction conditions and safety protocols. Recent advancements in flow chemistry and microreactor technology have addressed some of these challenges, enabling safer and more efficient utilization of this compound in laboratory settings (Zhang et al., 2023).
In conclusion, 2-Propanone, 3-diazo-1,1,1-trifluoro- (CAS: 433-26-1) represents a valuable tool in chemical biology and pharmaceutical research. Its unique combination of structural features and reactivity makes it a versatile building block for the synthesis of fluorinated compounds and complex molecular architectures. Ongoing research continues to uncover new applications and refine synthetic methodologies, positioning this compound as a key player in the development of innovative therapeutic agents. Future studies are expected to further elucidate its biological activities and expand its utility in drug discovery and development.
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